molecular formula C17H36O B025976 4-Heptadecanol CAS No. 103385-34-8

4-Heptadecanol

Cat. No.: B025976
CAS No.: 103385-34-8
M. Wt: 256.5 g/mol
InChI Key: YPNRSIHGYMWAIQ-UHFFFAOYSA-N
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Description

4-Heptadecanol, also known as heptadecan-4-ol, is a long-chain secondary fatty alcohol with the molecular formula C17H36O. It is characterized by a hydroxyl group (-OH) attached to the fourth carbon of a heptadecane chain. This compound is a part of the broader class of fatty alcohols, which are known for their diverse applications in various industries .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Heptadecanol can be synthesized through several methods. One common approach involves the reduction of heptadecanoic acid or its derivatives. For instance, the reduction of heptadecanoic acid methyl ester using lithium aluminum hydride (LiAlH4) can yield this compound. Another method involves the hydroformylation of 1-hexadecene followed by hydrogenation .

Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of heptadecanoic acid or its esters. This process is carried out under high pressure and temperature conditions using catalysts such as nickel or palladium. The resulting product is then purified through distillation or recrystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 4-Heptadecanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Heptadecanol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of surfactants, lubricants, and plasticizers.

    Biology: It serves as a model compound for studying the metabolism of long-chain fatty alcohols in biological systems.

    Medicine: Research has explored its potential as a component in drug delivery systems due to its amphiphilic nature.

    Industry: It is utilized in the production of cosmetics, detergents, and emulsifiers

Mechanism of Action

The mechanism of action of 4-heptadecanol involves its interaction with cellular membranes due to its amphiphilic nature. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in drug delivery systems, where it can enhance the absorption of active pharmaceutical ingredients. Additionally, its hydroxyl group can participate in hydrogen bonding, influencing its interactions with other molecules .

Comparison with Similar Compounds

4-Heptadecanol can be compared with other long-chain fatty alcohols such as:

    1-Heptadecanol: A primary fatty alcohol with the hydroxyl group at the first carbon.

    Hexadecanol: A fatty alcohol with a 16-carbon chain.

    Octadecanol: A fatty alcohol with an 18-carbon chain.

Uniqueness:

Properties

IUPAC Name

heptadecan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H36O/c1-3-5-6-7-8-9-10-11-12-13-14-16-17(18)15-4-2/h17-18H,3-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPNRSIHGYMWAIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(CCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H36O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40631291
Record name Heptadecan-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40631291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103385-34-8
Record name Heptadecan-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40631291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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